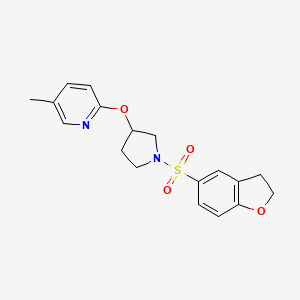

![molecular formula C21H13N3O2S B2592851 N-[3-(1,3-Benzoxazol-2-yl)phenyl]-1,3-Benzothiazol-6-carboxamid CAS No. 681173-96-6](/img/structure/B2592851.png)

N-[3-(1,3-Benzoxazol-2-yl)phenyl]-1,3-Benzothiazol-6-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

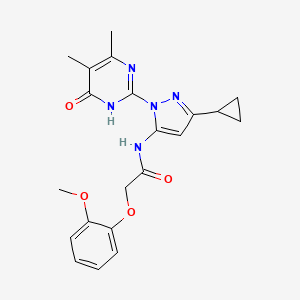

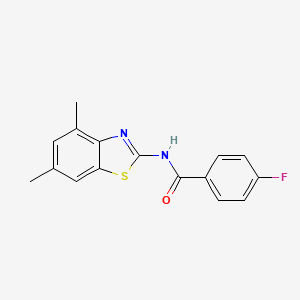

Benzoxazole derivatives are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, 5-HT3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and Rho-kinase inhibition .

Synthesis Analysis

Benzoxazole derivatives can be synthesized using various methods. For instance, 2-(chloromethyl)-1H-benzo[d]imidazole can be synthesized by the reaction of ortho phenylenediamine, chloroacetic acid, and hydrochloric acid .Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can be confirmed by IR, 1H/13C-NMR, and mass spectroscopy .Chemical Reactions Analysis

Benzoxazole derivatives can undergo various chemical reactions. For example, the amidation of 3-benzoxazolyl aniline with the chloroacetyl functional group resulted in a good antimalarial activity and showed moderate inhibitory activities against leishmanial and trypanosomal spp .Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can be determined using various techniques. For example, the melting point, purity, and storage temperature of a specific benzoxazole derivative can be determined .Wissenschaftliche Forschungsanwendungen

Synthetische organische Chemie

Benzoxazol ist ein einfallsreiches und wichtiges Mitglied der Heteroarene, das die synthetische organische Chemie mit den Bereichen Medizin, Pharmakologie und Industrie verbindet . Es wurde umfassend als Ausgangsmaterial für verschiedene mechanistische Ansätze in der Wirkstoffforschung eingesetzt .

Antibakterielle Aktivität

Benzoxazolderivate haben eine signifikante antimikrobielle Aktivität gezeigt. Es wurde festgestellt, dass sie gegen verschiedene grampositive und gramnegative Bakterien sowie gegen Pilzstämme wirksam sind .

Antitumoraktivität

Benzoxazolderivate wurden auch auf ihre Antitumoraktivität untersucht. Einige Verbindungen haben vielversprechende Ergebnisse gegen die menschliche kolorektale Karzinom (HCT116) Krebszelllinie gezeigt . Andere Studien haben über die zytotoxische Wirkung von Benzoxazolderivaten auf Lungen-, Brust- und Darmkrebszellen berichtet .

Entzündungshemmende Wirkungen

Der Benzoxazol-Grundkörper zeigt entzündungshemmende Wirkungen, was ihn zu einem potenziellen Kandidaten für die Entwicklung neuer entzündungshemmender Medikamente macht .

Antioxidative Aktivität

Es wurde festgestellt, dass Benzoxazolderivate eine antioxidative Aktivität aufweisen, die bei der Behandlung von durch oxidativen Stress verursachten Krankheiten von Vorteil sein kann .

Antifungal Aktivität

Benzoxazolderivate haben eine antifungale Aktivität gezeigt und eine Wirksamkeit gegen Pilzstämme wie Candida albicans und Aspergillus niger gezeigt .

Anti-Parkinson-Aktivität

Benzoxazolderivate haben in der Behandlung der Parkinson-Krankheit Potenzial gezeigt .

Inhibition des Hepatitis-C-Virus

Es wurde festgestellt, dass einige Benzoxazolderivate das Hepatitis-C-Virus hemmen, was auf ihre potenzielle Verwendung in der antiviralen Therapie hindeutet .

Wirkmechanismus

Target of Action

N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide is a complex compound with potential antibacterial properties . The primary targets of this compound are likely bacterial cells, particularly strains of Staphylococcus aureus . The compound interacts with these bacterial cells, disrupting their normal functions and leading to their elimination .

Mode of Action

It is believed that the compound interacts with its bacterial targets by binding to specific receptors or enzymes within the bacterial cells . This interaction disrupts the normal biochemical processes of the bacteria, leading to their death .

Biochemical Pathways

N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide likely affects several biochemical pathways within the bacterial cells. The disruption of these pathways leads to the death of the bacterial cells .

Pharmacokinetics

The compound’s favorable pharmacokinetic profile was suggested by admet calculations . These properties would impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action .

Result of Action

The result of the action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide is the death of the bacterial cells . By disrupting essential biochemical processes, the compound causes the bacterial cells to die, thereby eliminating the bacterial infection .

Action Environment

The action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide can be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s stability and efficacy . Additionally, the presence of other compounds or substances in the environment could potentially interact with the compound, altering its action .

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13N3O2S/c25-20(13-8-9-17-19(11-13)27-12-22-17)23-15-5-3-4-14(10-15)21-24-16-6-1-2-7-18(16)26-21/h1-12H,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCJUHKKBKHLPBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC5=C(C=C4)N=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

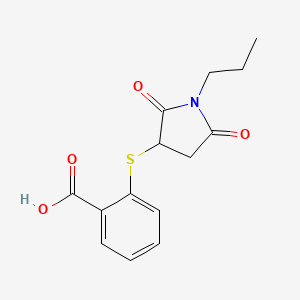

![N-(2,4-difluorophenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2592771.png)

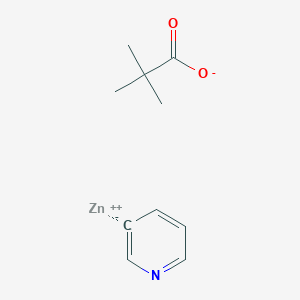

![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2592772.png)

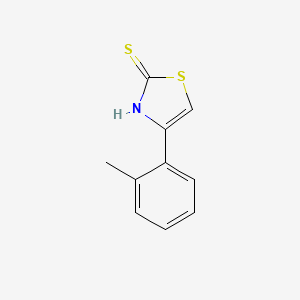

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(4-ethylphenyl)acetamide](/img/structure/B2592775.png)

![4-benzyl-1-(4-hydroxy-3,5-dimethoxyphenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2592781.png)